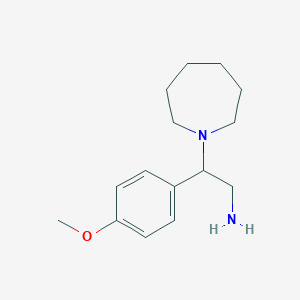

![molecular formula C8H8N4O B1286002 咪唑并[1,2-a]吡啶-6-甲酰肼 CAS No. 886361-97-3](/img/structure/B1286002.png)

咪唑并[1,2-a]吡啶-6-甲酰肼

描述

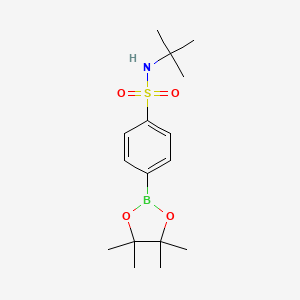

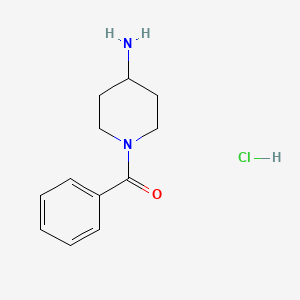

Imidazo[1,2-a]pyridine-6-carbohydrazide is a useful research compound. Its molecular formula is C8H8N4O and its molecular weight is 176.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality Imidazo[1,2-a]pyridine-6-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Imidazo[1,2-a]pyridine-6-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

医药应用

咪唑并[1,2-a]吡啶-6-甲酰肼: 化合物已被发现具有广泛的药理和生物活性。 它们是具有抗炎、抗病毒、抗真菌、抗癌、抗焦虑、抗溃疡和抗原生动物等特性的药物中的关键结构 。 该化合物的衍生物可以在像唑吡坦和阿普唑仑这样的上市药物中找到,它们被用作抗溃疡化合物 .

材料科学

在材料科学领域,咪唑并[1,2-a]吡啶-6-甲酰肼衍生物由于其独特的化学结构而具有潜力。 它们用于开发具有特定性能的新材料,例如增加强度或改善热稳定性 .

光电器件

这些化合物在光电器件的开发中也很重要。 它们独特的发光特性使其适合用于发光二极管 (LED) 和其他需要能够在施加电流时发光的材料的器件 .

化学传感器

咪唑并[1,2-a]吡啶-6-甲酰肼: 衍生物用于创建化学传感器。 这些传感器可以检测各种物质的存在,使其在环境监测、医疗诊断和工业过程控制中具有价值 .

癌症研究

在癌症研究中,这些化合物因其抗癌特性而被探索。 它们正在作为抗癌药物的潜在成分进行研究,特别是它们靶向特定癌细胞而不伤害健康细胞的能力 .

成像和显微镜

由于其发光特性,咪唑并[1,2-a]吡啶-6-甲酰肼的衍生物被用作共聚焦显微镜和成像的发射器。 此应用在生物学研究中至关重要,需要对细胞和组织进行详细成像 .

作用机制

Target of Action

Imidazo[1,2-a]pyridine-6-carbohydrazide is a derivative of imidazopyridine, which has been found to have a broad spectrum of pharmacological and biological activities It’s worth noting that imidazopyridine derivatives have been found to be effective against various types of cancer cells .

Mode of Action

It is known that imidazopyridine derivatives can interact with various targets, leading to changes in cellular processes . For instance, one study found that a compound bearing a similar structure induced apoptosis in cancer cells .

Biochemical Pathways

Imidazopyridine derivatives have been shown to affect various biochemical pathways, leading to a range of effects such as anti-inflammatory, antiviral, antifungal, anticancer, anxiolytic, anti-ulcer, and antiprotozoal activities .

Result of Action

Imidazopyridine derivatives have been shown to have a broad spectrum of pharmacological and biological activities . For instance, one study found that a compound bearing a similar structure exhibited cytotoxic potential against various cancer cells .

生化分析

Biochemical Properties

Imidazo[1,2-a]pyridine-6-carbohydrazide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, imidazo[1,2-a]pyridine-6-carbohydrazide can bind to viral proteins, inhibiting their replication and providing antiviral benefits . The compound’s interactions with fungal cell wall components also contribute to its antifungal properties .

Cellular Effects

Imidazo[1,2-a]pyridine-6-carbohydrazide affects various types of cells and cellular processes. In cancer cells, it has been observed to induce apoptosis and inhibit cell proliferation . This compound influences cell signaling pathways, such as the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival . Furthermore, imidazo[1,2-a]pyridine-6-carbohydrazide can modulate gene expression, leading to changes in cellular metabolism and function . These effects make it a promising candidate for anticancer therapy.

Molecular Mechanism

The molecular mechanism of imidazo[1,2-a]pyridine-6-carbohydrazide involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, altering their activity . For example, the compound has been shown to inhibit the platelet-derived growth factor receptor alpha (PDGFRA), which plays a role in cell proliferation and angiogenesis . Additionally, imidazo[1,2-a]pyridine-6-carbohydrazide can induce cell cycle arrest and apoptosis by interacting with key regulatory proteins . These molecular interactions contribute to its therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of imidazo[1,2-a]pyridine-6-carbohydrazide have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has demonstrated stability under various conditions, maintaining its activity over extended periods . Long-term studies have shown that imidazo[1,2-a]pyridine-6-carbohydrazide can have sustained inhibitory effects on cell proliferation and viability . These findings highlight its potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of imidazo[1,2-a]pyridine-6-carbohydrazide vary with different dosages in animal models. At lower doses, the compound has shown therapeutic benefits without significant toxicity . At higher doses, it can exhibit toxic effects, such as hepatotoxicity and nephrotoxicity . These dosage-dependent effects underscore the importance of optimizing the dosage for safe and effective use in therapeutic applications.

Metabolic Pathways

Imidazo[1,2-a]pyridine-6-carbohydrazide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . The compound can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and optimizing its therapeutic use.

Transport and Distribution

The transport and distribution of imidazo[1,2-a]pyridine-6-carbohydrazide within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s ability to cross cellular membranes and reach its target sites is essential for its therapeutic efficacy.

Subcellular Localization

Imidazo[1,2-a]pyridine-6-carbohydrazide exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is critical for its interactions with target biomolecules and its overall therapeutic effects.

属性

IUPAC Name |

imidazo[1,2-a]pyridine-6-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c9-11-8(13)6-1-2-7-10-3-4-12(7)5-6/h1-5H,9H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMQNWDRVASCREF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN2C=C1C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585925 | |

| Record name | Imidazo[1,2-a]pyridine-6-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886361-97-3 | |

| Record name | Imidazo[1,2-a]pyridine-6-carboxylic acid, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886361-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazo[1,2-a]pyridine-6-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is a significant advantage of the reported synthesis method for Imidazo[1,2-a]pyridine-6-carbohydrazide derivatives?

A1: The research highlights a novel, efficient five-component cascade reaction for synthesizing N′-(1-(4-nitrophenyl)ethylidene)imidazo[1,2-a]pyridine-6-carbohydrazide derivatives []. This method utilizes readily available starting materials like cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, and various diamines. The reaction proceeds efficiently in a mixture of water and ethanol without requiring a catalyst []. This approach offers advantages such as operational simplicity, a clean reaction profile, the use of environmentally benign solvents, and tolerance for a wide variety of functional groups [].

Q2: What are the key steps involved in the five-component cascade reaction used to synthesize these compounds?

A2: The domino reaction involves a series of steps: N,N-acetal formation, Knoevenagel condensation, Michael reaction, imine–enamine tautomerization, and finally, N-cyclization []. This sequence efficiently constructs the Imidazo[1,2-a]pyridine-6-carbohydrazide framework from the starting materials.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B1285943.png)

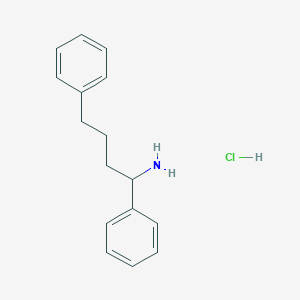

![3-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid](/img/structure/B1286004.png)